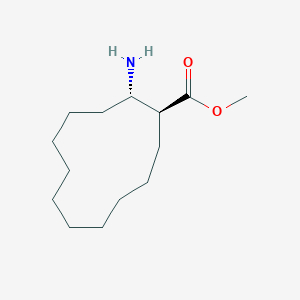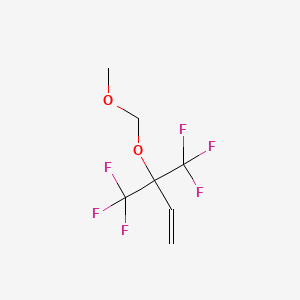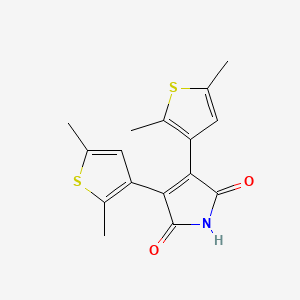
methyl (1S,2S)-2-aminocyclododecane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
メチル (1S,2S)-2-アミノシクロドデカン-1-カルボン酸は、12員環のシクロドデカン環を特徴とするユニークな構造を持つ有機化合物です。
製法
合成経路と反応条件
メチル (1S,2S)-2-アミノシクロドデカン-1-カルボン酸の合成は、通常、適切な前駆体の環化によって行われます。 一般的な方法の1つは、グリシン相当量を1,2-求電子剤でアルキル化し、続いてγ-置換アミノ酸誘導体の分子内環化を行う方法です 。 別の方法には、ジアゾ化合物、イリド、カルベン中間体の作用によるアルケンのシクロプロパン化が含まれます .
工業的製造方法
この化合物の工業的製造では、従来のバッチ法に比べてより効率的で汎用性が高く、持続可能なプロセスを提供するフローマイクロリアクターシステムが使用される場合があります 。これらのシステムにより、反応条件を正確に制御することが可能になり、最終生成物の収率と純度が向上します。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,2S)-2-aminocyclododecane-1-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
反応の種類
メチル (1S,2S)-2-アミノシクロドデカン-1-カルボン酸は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの酸化剤によって促進できます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: 求核置換反応は、特にアミノ基で、ハロアルカンやアシルクロリドなどの試薬を使用して起こります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのハロアルカン。
生成される主な生成物
酸化: カルボン酸またはケトン。
還元: アルコールまたはアミン。
置換: アルキル化またはアシル化誘導体。
科学研究への応用
メチル (1S,2S)-2-アミノシクロドデカン-1-カルボン酸は、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素相互作用や代謝経路など、生物学的システムにおける潜在的な役割について研究されています。
医学: 薬物開発の前駆体など、潜在的な治療特性について調査されています。
工業: 特殊化学薬品や材料の生産に使用されています。
科学的研究の応用
Methyl (1S,2S)-2-aminocyclododecane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
メチル (1S,2S)-2-アミノシクロドデカン-1-カルボン酸の作用機序は、特定の分子標的との相互作用を伴います。 この化合物は、酵素や受容体に作用し、その活性を調節し、さまざまな生化学的経路に影響を与える可能性があります 。正確な分子標的と経路は、特定の用途と状況によって異なります。
類似化合物の比較
類似化合物
シクロヘキサン誘導体: 環状構造が似ていますが、環サイズが小さいtrans-1,2-ジアミノシクロヘキサンなど.
メントール異性体: (1R,2S,5R)-メントールと(1S,2S,5R)-ネオメントールなど、立体化学が似ていますが官能基が異なる.
独自性
メチル (1S,2S)-2-アミノシクロドデカン-1-カルボン酸は、12員環構造を持つため、独特の化学的および物理的特性を有します。この大きな環サイズは、化合物の反応性、安定性、および他の分子との相互作用に影響を与える可能性があり、さまざまな用途に役立つ化合物となります。
類似化合物との比較
Similar Compounds
Cyclohexane derivatives: Such as trans-1,2-diaminocyclohexane, which shares a similar cyclic structure but with a smaller ring size.
Menthol isomers: Including (1R,2S,5R)-menthol and (1S,2S,5R)-neomenthol, which have similar stereochemistry but different functional groups.
Uniqueness
Methyl (1S,2S)-2-aminocyclododecane-1-carboxylate is unique due to its twelve-membered ring structure, which imparts distinct chemical and physical properties. This larger ring size can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
649765-25-3 |
|---|---|
分子式 |
C14H27NO2 |
分子量 |
241.37 g/mol |
IUPAC名 |
methyl (1S,2S)-2-aminocyclododecane-1-carboxylate |
InChI |
InChI=1S/C14H27NO2/c1-17-14(16)12-10-8-6-4-2-3-5-7-9-11-13(12)15/h12-13H,2-11,15H2,1H3/t12-,13-/m0/s1 |
InChIキー |
NSBKBJHBUFGATM-STQMWFEESA-N |
異性体SMILES |
COC(=O)[C@H]1CCCCCCCCCC[C@@H]1N |
正規SMILES |
COC(=O)C1CCCCCCCCCCC1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Nitro-5-phenyl-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine](/img/structure/B12592706.png)

![Methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12592737.png)
![Pyridine, 2-[[(3-methylphenyl)methyl]thio]-](/img/structure/B12592750.png)
![8-{[(1-Ethoxyethylidene)amino]oxy}octanoic acid](/img/structure/B12592751.png)
![{2-[4-(4,5-Dihydro-1,3-oxazol-2-yl)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12592762.png)

![1-[3-(Dimethylamino)propyl]-3-(prop-2-en-1-yl)pyrrolidine-2,5-dione](/img/structure/B12592767.png)
![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide](/img/structure/B12592770.png)
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12592775.png)

![2-Bromoazuleno[2,1-b]thiophene-7,9-dione](/img/structure/B12592778.png)
![1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane](/img/structure/B12592779.png)
![Methyl 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12592789.png)
